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molecular formula C17H26O B8719107 6-(tert-Butyl)-1,1,3,3-tetramethylindan-5-ol CAS No. 53718-27-7

6-(tert-Butyl)-1,1,3,3-tetramethylindan-5-ol

Cat. No. B8719107
M. Wt: 246.4 g/mol
InChI Key: PMNVVCYFXVWMON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04045499

Procedure details

150 g (1 mol) of 4-tert.-butylphenol and 400 g of an acid-activated fuller's earth are introduced into an autoclave. 1650 g (29.5 mol) of isobutylene and 2600 g (9.7 mol) of molten dimeric 4-isopropenylphenol are then simultaneously pumped in over a period of about 4 to 5 hours at a temperature of around 180° C. The mixture is then left to react for 4 hours at around 180° C. The hot reaction mixture is then filtered off from the catalyst under suction, 4184 g of crude product being obtained in this way. Fractional distillation gives 1980 g (10.4 mol) of 5-hydroxy-1,1,3,3-tetramethyl indane and 564 g (2.3 mol) of 5-hydroxy-6-tert.-butyl-1,1,3,3-tetramethyl indane.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
1650 g
Type
reactant
Reaction Step Two
[Compound]
Name
molten
Quantity
2600 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[CH3:12][C:13](=[CH2:15])[CH3:14].[C:16](C1C=CC(O)=CC=1)([CH3:18])=[CH2:17]>>[OH:11][C:8]1[CH:7]=[C:6]2[C:5](=[CH:10][CH:9]=1)[C:1]([CH3:4])([CH3:2])[CH2:3][C:13]2([CH3:14])[CH3:12].[OH:11][C:8]1[CH:7]=[C:6]2[C:5](=[CH:10][C:9]=1[C:13]([CH3:14])([CH3:12])[CH3:15])[C:1]([CH3:4])([CH3:2])[CH2:3][C:16]2([CH3:18])[CH3:17]

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)O
Step Two
Name
Quantity
1650 g
Type
reactant
Smiles
CC(C)=C
Step Three
Name
molten
Quantity
2600 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)(C)C1=CC=C(C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are then simultaneously pumped in over a period of about 4 to 5 hours at a temperature of around 180° C
Duration
4.5 (± 0.5) h
WAIT
Type
WAIT
Details
The mixture is then left
CUSTOM
Type
CUSTOM
Details
to react for 4 hours at around 180° C
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The hot reaction mixture is then filtered off from the catalyst under suction, 4184 g of crude product
CUSTOM
Type
CUSTOM
Details
being obtained in this way
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2C(CC(C2=CC1)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.4 mol
AMOUNT: MASS 1980 g
Name
Type
product
Smiles
OC=1C=C2C(CC(C2=CC1C(C)(C)C)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.3 mol
AMOUNT: MASS 564 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04045499

Procedure details

150 g (1 mol) of 4-tert.-butylphenol and 400 g of an acid-activated fuller's earth are introduced into an autoclave. 1650 g (29.5 mol) of isobutylene and 2600 g (9.7 mol) of molten dimeric 4-isopropenylphenol are then simultaneously pumped in over a period of about 4 to 5 hours at a temperature of around 180° C. The mixture is then left to react for 4 hours at around 180° C. The hot reaction mixture is then filtered off from the catalyst under suction, 4184 g of crude product being obtained in this way. Fractional distillation gives 1980 g (10.4 mol) of 5-hydroxy-1,1,3,3-tetramethyl indane and 564 g (2.3 mol) of 5-hydroxy-6-tert.-butyl-1,1,3,3-tetramethyl indane.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
1650 g
Type
reactant
Reaction Step Two
[Compound]
Name
molten
Quantity
2600 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[CH3:12][C:13](=[CH2:15])[CH3:14].[C:16](C1C=CC(O)=CC=1)([CH3:18])=[CH2:17]>>[OH:11][C:8]1[CH:7]=[C:6]2[C:5](=[CH:10][CH:9]=1)[C:1]([CH3:4])([CH3:2])[CH2:3][C:13]2([CH3:14])[CH3:12].[OH:11][C:8]1[CH:7]=[C:6]2[C:5](=[CH:10][C:9]=1[C:13]([CH3:14])([CH3:12])[CH3:15])[C:1]([CH3:4])([CH3:2])[CH2:3][C:16]2([CH3:18])[CH3:17]

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)O
Step Two
Name
Quantity
1650 g
Type
reactant
Smiles
CC(C)=C
Step Three
Name
molten
Quantity
2600 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)(C)C1=CC=C(C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are then simultaneously pumped in over a period of about 4 to 5 hours at a temperature of around 180° C
Duration
4.5 (± 0.5) h
WAIT
Type
WAIT
Details
The mixture is then left
CUSTOM
Type
CUSTOM
Details
to react for 4 hours at around 180° C
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The hot reaction mixture is then filtered off from the catalyst under suction, 4184 g of crude product
CUSTOM
Type
CUSTOM
Details
being obtained in this way
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2C(CC(C2=CC1)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.4 mol
AMOUNT: MASS 1980 g
Name
Type
product
Smiles
OC=1C=C2C(CC(C2=CC1C(C)(C)C)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.3 mol
AMOUNT: MASS 564 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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